molecular formula C10H12ClNO2 B245081 N-(3-chloro-4-methoxyphenyl)propanamide

N-(3-chloro-4-methoxyphenyl)propanamide

Cat. No. B245081
M. Wt: 213.66 g/mol
InChI Key: CEPWURRBYKEHIZ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)propanamide, also known as CMMPA, is a chemical compound that has been widely studied for its potential therapeutic applications. CMMPA belongs to the class of compounds known as amides, which are widely used in medicinal chemistry due to their diverse biological activities.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)propanamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins and other inflammatory mediators. N-(3-chloro-4-methoxyphenyl)propanamide may also work by modulating the activity of neurotransmitters in the brain.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)propanamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. Additionally, N-(3-chloro-4-methoxyphenyl)propanamide has been shown to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-chloro-4-methoxyphenyl)propanamide in lab experiments is that it is a relatively simple compound to synthesize. Additionally, N-(3-chloro-4-methoxyphenyl)propanamide has been shown to have a wide range of biological activities, making it a versatile compound for studying various diseases and conditions. However, one limitation of using N-(3-chloro-4-methoxyphenyl)propanamide in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research involving N-(3-chloro-4-methoxyphenyl)propanamide. One direction is to further investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to investigate its potential as a treatment for cancer. Additionally, further research is needed to fully understand the mechanism of action of N-(3-chloro-4-methoxyphenyl)propanamide and its effects on neurotransmitters in the brain.

Synthesis Methods

The synthesis of N-(3-chloro-4-methoxyphenyl)propanamide involves the reaction of 3-chloro-4-methoxybenzoyl chloride with propanamide in the presence of a base such as triethylamine. The resulting product is purified by recrystallization to obtain pure N-(3-chloro-4-methoxyphenyl)propanamide.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)propanamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. N-(3-chloro-4-methoxyphenyl)propanamide has also been studied for its potential as a treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, N-(3-chloro-4-methoxyphenyl)propanamide has been investigated for its potential as a treatment for cancer.

properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)propanamide

InChI

InChI=1S/C10H12ClNO2/c1-3-10(13)12-7-4-5-9(14-2)8(11)6-7/h4-6H,3H2,1-2H3,(H,12,13)

InChI Key

CEPWURRBYKEHIZ-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC(=C(C=C1)OC)Cl

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)OC)Cl

Origin of Product

United States

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